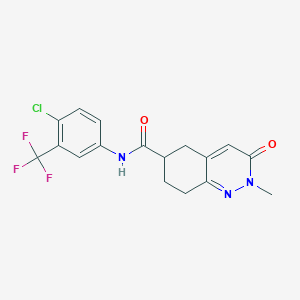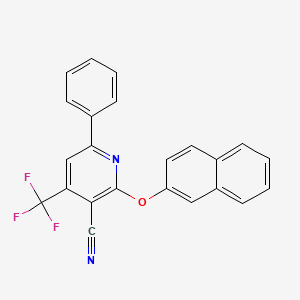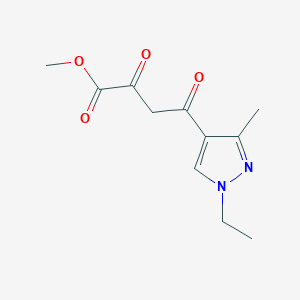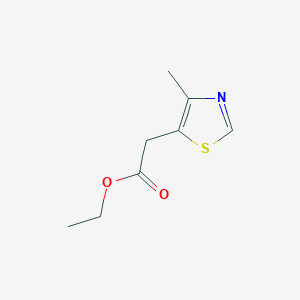![molecular formula C16H13FN2OS2 B2505198 2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895490-16-1](/img/structure/B2505198.png)
2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide" is a heterocyclic compound that likely contains a benzothiazole moiety, which is a common structure in medicinal chemistry due to its biological relevance. The presence of a fluorophenyl group suggests potential for increased biological activity or specificity, as fluorine atoms are often used in drug design to modulate the properties of bioactive molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of amino-thiophene derivatives with various reagents to introduce additional rings such as thiazole, pyrazole, and pyridine . The synthetic pathways can include regioselective attacks and cyclization, leading to a diverse array of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative, which can be further transformed into various heterocyclic compounds . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using spectroscopic methods such as IR, NMR, and X-ray crystallography . These techniques provide information on the composition and arrangement of atoms within the molecule. For example, X-ray crystallography can reveal the crystal packing and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. The fluorine atom can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound's behavior in biological systems . Additionally, the thiazole ring can engage in electrophilic and nucleophilic reactions, depending on the substitution pattern and the presence of electron-withdrawing or electron-donating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like "this compound" are determined by their molecular structures. The presence of a fluorine atom can significantly influence the compound's lipophilicity, which is important for its pharmacokinetic profile . The thiazole ring contributes to the compound's acidity and basicity, and the acetamide moiety can affect the solubility and melting point . These properties are essential for the compound's potential as a drug candidate, as they determine its behavior in biological environments and its suitability for formulation.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. These derivatives were synthesized by reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, revealing that some compounds in this series displayed considerable anti-inflammatory effects (Sunder & Maleraju, 2013).
Antitumor Activity
Another significant application involves the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, which have been evaluated for their potential antitumor activity. These compounds were tested against approximately 60 human tumor cell lines derived from nine neoplastic diseases, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Evaluation of Anticancer Agents
The synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents represent another area of research. These compounds, particularly 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives, have been tested against various cancer cell lines, demonstrating promising anticancer activity and highlighting the benzothiazole scaffold's potential in medicinal chemistry (Osmaniye et al., 2018).
Antibacterial Activity
N-Phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown to possess significant antibacterial activities against various bacterial strains. These compounds, through the introduction of the thiazole moiety into the amide scaffold, have demonstrated potential as leads in the design of new antibacterial agents (Lu et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-3-2-4-13-15(10)19-16(22-13)18-14(20)9-21-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUAHJKZDLAERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)
![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)


![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)